![molecular formula C8H6F4N4 B12447203 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine is a fluorinated heterocyclic compound. The presence of difluoromethyl groups enhances its chemical stability and biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under metal-catalyzed conditions . For instance, the use of copper catalysts has been reported to facilitate the transfer of difluoromethyl groups to heteroaromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-assisted protocols, which offer increased yield and reduced reaction time compared to conventional heating methods . These methods are advantageous for large-scale synthesis due to their efficiency and practicality.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The difluoromethyl groups enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target pathways . The compound’s action is often mechanism-based and can result in irreversible inhibition of certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl-1,3,4-oxadiazoles: These compounds also contain difluoromethyl groups and exhibit similar biological activities.
Bis(fluoroalkyl)quinolines: These are used in similar applications and share structural similarities with 4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine.
Uniqueness
This compound is unique due to its specific arrangement of difluoromethyl groups and the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6F4N4 |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
4,6-bis(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6F4N4/c1-2-3-4(5(9)10)13-8(6(11)12)14-7(3)16-15-2/h5-6H,1H3,(H,13,14,15,16) |
Clé InChI |
YUAPYSMOVIEIGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=NC2=NN1)C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


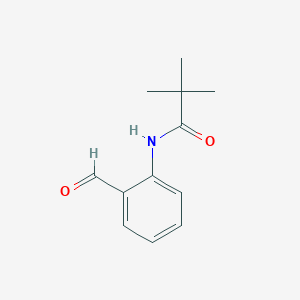
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
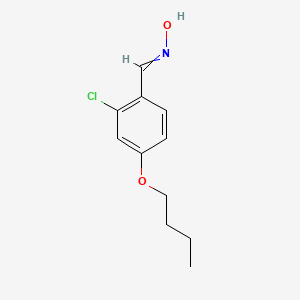
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
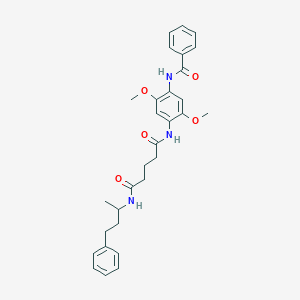
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
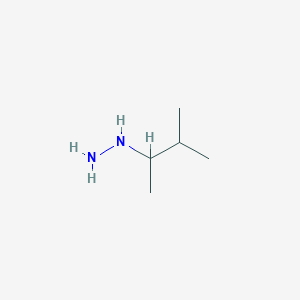
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
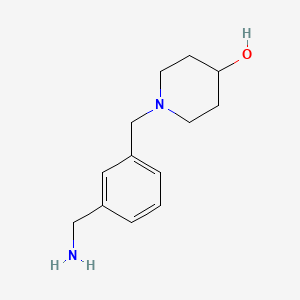
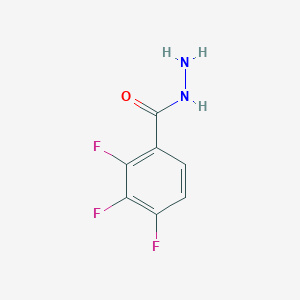
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
